2,3,4',5-Tetrabromodiphenyl ether

Description

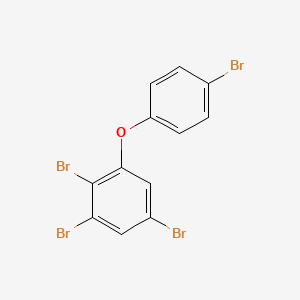

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-tribromo-3-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICYXFGCWPYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879885 | |

| Record name | BDE-63 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-34-8 | |

| Record name | 2,3,4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-63 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701170A63Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,4 ,5 Tetrabromodiphenyl Ether

Sources and Emission Pathways of Tetrabromodiphenyl Ethers

The presence of 2,3,4',5-tetrabromodiphenyl ether in the environment is a direct result of human activities, from its creation as a by-product in industrial processes to its release from everyday products and waste streams.

Industrial Production and Formulation By-products

Polybrominated diphenyl ethers are not synthesized as single congeners but rather as complex commercial mixtures. These mixtures, such as the penta-BDE technical product, contain a range of different PBDE congeners. While specific manufacturing process details for this compound are not extensively documented in public literature, it is understood that various tetrabromodiphenyl ether isomers can be formed during the bromination of diphenyl ether. The precise composition of these mixtures can vary, but they are known to contain several PBDE congeners, including various tetrabromodiphenyl ethers. For instance, the commercial penta-BDE mixture DE-71™ was found to contain approximately 28% of the 2,2',4,4'-tetraBDE congener (BDE-47) and less than 1% of other tetrabromodiphenyl ether congeners like BDE-66. epa.gov It is plausible that this compound could be present as a minor component or an impurity in these technical formulations.

Anthropogenic Release from Flame Retardant Applications

PBDEs, including tetrabromodiphenyl ethers, are additive flame retardants. This means they are physically mixed with the polymer matrix of a material rather than being chemically bound to it. nih.govresearchgate.net This characteristic facilitates their release into the environment over the lifetime of the product through processes like volatilization and leaching. nih.govresearchgate.netnih.govsigmaaldrich.com Products containing these flame retardants include a wide array of common items such as plastics, polyurethane foams used in furniture and upholstery, textiles, and electronic equipment. nih.govmst.dknih.govnih.gov As these products age and degrade, the likelihood of PBDE release increases.

Electronic Waste (e-waste) Dismantling and Recycling Activities

A significant pathway for the release of this compound and other PBDEs into the environment is through the handling and processing of electronic waste (e-waste). nih.govacademax.comnih.govmdpi.com E-waste contains a variety of plastics and components treated with flame retardants. mdpi.com During dismantling, recycling, and disposal activities, which can include shredding, melting, and open burning, these compounds are released into the air, soil, and water. academax.comnih.govresearchgate.net Studies conducted at e-waste recycling sites have consistently shown elevated concentrations of various PBDE congeners in environmental samples and in the blood of workers. nih.govnih.gov The thermal degradation of higher brominated PBDEs during these processes can also lead to the formation of lower brominated congeners, which can sometimes be more toxic. academax.com

Global and Regional Environmental Occurrence

Once released, this compound, like other persistent organic pollutants (POPs), undergoes environmental transport and is found in various environmental matrices across the globe.

Atmospheric Dispersion and Transport Mechanisms

The physical and chemical properties of this compound allow it to be transported over long distances in the atmosphere. nih.govcopernicus.orgresearchgate.net PBDEs can be released into the air from their source and can then be carried by wind currents to remote locations far from their point of origin. nih.govresearchgate.netcarnegiescience.edu This long-range atmospheric transport is a key mechanism for the global distribution of these pollutants. nih.govresearchgate.netresearchgate.net They can exist in the atmosphere in both the gas phase and adsorbed to airborne particulate matter. nih.gov The extent of their transport depends on factors such as wind patterns, temperature, and the physical properties of the specific congener. nih.govnih.gov Deposition from the atmosphere, through both wet (rain and snow) and dry processes, is a primary way these compounds enter terrestrial and aquatic ecosystems. nih.gov

Aquatic Compartment Distribution (Seawater, Freshwater, Sediment, Sludge)

This compound has been detected in various aquatic environments, a testament to its widespread contamination.

Seawater and Freshwater: Due to their hydrophobic nature, PBDEs tend to have low solubility in water. However, they are consistently detected in both seawater and freshwater systems. nih.gov The oceans are considered a major sink for persistent organic pollutants like PBDEs. nih.govmdpi.com

Sediment: Because of their tendency to adsorb to particulate matter, PBDEs accumulate in the sediments of rivers, lakes, and oceans. nih.gov Sediments can act as a long-term reservoir for these compounds, from which they can potentially be reintroduced into the water column or enter the food web.

Sludge: Wastewater treatment plants (WWTPs) are a significant repository for PBDEs. researchgate.netpsu.edunih.govosti.govnih.gov These chemicals enter the wastewater stream from household and industrial sources. During the treatment process, the hydrophobic PBDEs partition from the water phase into the solid sludge. nih.govosti.gov Consequently, sewage sludge often contains elevated concentrations of PBDEs. researchgate.netpsu.edunih.govosti.govnih.gov The disposal of this sludge, for instance through land application as fertilizer, can reintroduce these contaminants into the terrestrial environment. osti.gov

Table 1: Concentrations of Selected PBDEs in Sewage Sludge from Various Studies

| Location | PBDE Congeners | Concentration Range (ng/g dry weight) | Predominant Congeners | Reference |

| China | ΣPBDE (12 congeners) | 6.2 - 57 | BDE-209 | nih.gov |

| Canada | Total PBDEs | 420 - 6000 (treated biosolids) | BDE-209, -99, -47 | nih.gov |

| Germany | Total Tri to DecaBDEs | 231 - 982 µg/kg (sewage sludge) | Not specified | osti.gov |

| Sweden | Total PBDEs | Not detected - 450 (wet weight) | Not specified | researchgate.net |

Terrestrial Compartment Distribution (Soil, Dust)

This compound (BDE-66) is a component of polybrominated diphenyl ether (PBDE) flame retardant mixtures and has been detected in various terrestrial environmental compartments, including soil and dust. hkbu.edu.hknih.gov The distribution of BDE-66 in these matrices is largely influenced by anthropogenic activities, particularly the manufacturing, use, and disposal of products containing PBDEs, such as plastics and electronics. nih.govmdpi.com

At e-waste recycling facilities, the concentrations of PBDEs in soil and dust can be exceptionally high due to rudimentary recycling processes like open burning and dismantling of electronic components. rsc.org A study at an e-waste recycling facility detected BDE-66 in all soil and sediment samples, with concentrations of its isomer, BDE-71, reaching up to 16.1 ng/g in soil collected near the recycling site. hkbu.edu.hk The presence of BDE-66 has also been confirmed in human blood and environmental samples from various global locations, indicating its widespread distribution. hkbu.edu.hk

The following table provides a summary of PBDE concentrations found in soil and dust from various studies, illustrating the significant contamination in areas associated with plastic and e-waste.

Spatial and Temporal Trends of Tetrabromodiphenyl Ether Congeners in Environmental Samples

Long-term monitoring studies are crucial for understanding the temporal trends of PBDEs in the environment. While specific long-term data for this compound (BDE-66) is often part of the broader analysis of PBDE congeners, some trends have been observed.

Conversely, in other regions, a decrease in some PBDE congeners has been noted following the cessation of their production. For example, temporal trend data for suspended sediments in the Detroit River indicated that total PBDE concentrations decreased after 2000, which corresponds to the phase-out of the penta- and octa-BDE commercial formulations. nih.gov

The following table summarizes findings on the temporal trends of PBDEs from different studies.

Significant concentration gradients of PBDEs are a well-documented phenomenon in and around e-waste recycling sites. The highest concentrations are typically found at the core of the recycling activities, with levels decreasing sharply with increasing distance from the source. nih.govrsc.org

In Guiyu, a major e-waste recycling hub in southern China, some of the highest PBDE concentrations ever reported were found in samples from an open-burning site for e-waste, with a sum of 14 PBDEs reaching 390,000 ng/g dw. rsc.org Sediments affected by circuit board shredding also showed high average concentrations of 220,000 ng/g dw for the sum of 14 PBDEs. rsc.org A clear trend of decreasing PBDE concentrations was observed as the distance from workshops conducting acid processing of wastes increased, confirming these operations as a significant source of PBDEs to the surrounding environment. rsc.org

Similarly, in Qingyuan, another e-waste recycling region in South China, the total concentration of 21 PBDEs in road soils near dismantling workshops ranged from 191 to 9,156 ng/g, while in surrounding farmland soils, the concentrations were lower, ranging from 2.9 to 207 ng/g. bham.ac.uk This stark difference highlights that the dismantling workshops are the primary source of contamination, with atmospheric deposition and runoff likely contributing to the presence of PBDEs in the adjacent agricultural areas. bham.ac.uk

The following table illustrates the concentration gradients of PBDEs observed in e-waste recycling areas.

Environmental Fate and Transformation of 2,3,4 ,5 Tetrabromodiphenyl Ether

Persistence and Environmental Longevity of Tetrabromodiphenyl Ether Congeners

Tetrabromodiphenyl ether congeners are characterized by their high persistence in the environment. This longevity is a result of their chemical stability and their lipophilic (fat-loving) nature, which causes them to accumulate in the fatty tissues of organisms and bind to organic matter in soil and sediment. nih.govmdpi.com PBDEs are considered persistent organic pollutants (POPs) and have been detected in various environmental compartments, including air, water, soil, sediment, and biota, often far from their original sources. nih.govsacredheart.edu

Even though the production of major commercial PBDE mixtures has been phased out, their continued presence in the environment is expected for many decades. nih.gov This is due to their slow degradation rates and their release from consumer products still in use or in landfills. The persistence of PBDEs generally increases with the number of bromine atoms; however, even lower-brominated congeners like the tetrabromodiphenyl ethers are known to persist for long periods. frontiersin.org For instance, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), one of the most studied congeners, is frequently detected in environmental and human samples, indicating its significant persistence. nih.govmdpi.com

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical through non-biological processes, such as reactions with light or water.

Photolytic degradation, or photolysis, is a primary abiotic pathway for the breakdown of PBDEs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy, typically in the UV spectrum, which leads to the cleavage of the carbon-bromine (C-Br) bond. nih.gov The primary mechanism is reductive debromination, where a bromine atom is removed and replaced by a hydrogen atom, resulting in the formation of a lower-brominated diphenyl ether. nih.gov

Studies on hydroxylated forms of BDE-68 (HO-BDE-68) show that UV light is effective in its degradation, with efficiency being higher in alkaline solutions. researchgate.netresearchgate.net For PBDEs in general, photolysis occurs sequentially, stripping bromine atoms one by one. This can lead to the formation of a complex mixture of other PBDE congeners, some of which may have different toxicity profiles than the parent compound. The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of other substances in the environment, like dissolved organic matter, which can either inhibit degradation through light shielding or promote it by generating reactive species. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For diphenyl ethers, the ether bond (C-O-C) is generally very strong and resistant to breaking. Spontaneous hydrolysis of ethers in neutral solution is exceptionally slow at typical environmental temperatures. nih.gov Therefore, tetrabromodiphenyl ethers, including 2,3,4',5-tetrabromodiphenyl ether, are considered to be hydrolytically stable. This means that hydrolysis is not a significant pathway for their environmental degradation.

Reductive debromination is a key transformation process for PBDEs, occurring both abiotically (as in photolysis) and biotically. nih.gov In anoxic (oxygen-free) environments like deep sediments and some soils, where PBDEs tend to accumulate, chemical reduction can occur. nih.gov This process involves an electron donor and results in the stepwise removal of bromine atoms.

This transformation is significant because it does not necessarily lead to detoxification. The resulting lower-brominated congeners can have different physical, chemical, and toxicological properties. For example, the transformation of highly brominated PBDEs can lead to the accumulation of more bioavailable and potentially more toxic lower-brominated congeners. nih.gov

Biotic Transformation and Biodegradation Pathways

Biotic transformation refers to the degradation of chemicals by living organisms, primarily microorganisms.

Microorganisms play a crucial role in the environmental fate of tetrabromodiphenyl ethers, through both anaerobic and aerobic processes.

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism of microbial degradation is reductive debromination. nih.gov Certain specialized bacteria, known as organohalide-respiring bacteria, can use brominated compounds like PBDEs in their metabolism. Strains of Dehalococcoides mccartyi have been identified as capable of debrominating penta- and tetra-BDEs, sometimes completely to diphenyl ether. frontiersin.orgnih.gov Studies on the closely related congener BDE-47 have shown that microbial consortia containing Dehalococcoides and Acetobacterium species can effectively carry out this process. nih.govnih.gov This microbial action is a critical pathway for the natural attenuation of these pollutants in anoxic sediments. frontiersin.org

Below is a table summarizing the anaerobic degradation rates of BDE-47 by a microbial culture at different initial concentrations.

| Initial BDE-47 Concentration (µg/L) | Degradation Rate (d⁻¹) |

| 50 | 0.0033 |

| 250 | 0.0014 |

| 500 | 0.0010 |

| Data derived from a study on anaerobic microbial degradation. nih.gov |

Aerobic Degradation: In the presence of oxygen, different microbial pathways are utilized. Aerobic bacteria, such as strains of Acinetobacter and Burkholderia xenovorans, and fungi can degrade tetrabromodiphenyl ethers. researchgate.netnih.gov The initial step in aerobic degradation often involves hydroxylation, where a hydroxyl (-OH) group is added to the molecule. researchgate.net This is typically catalyzed by oxygenase enzymes. Following hydroxylation, the ether bond may be cleaved, leading to the breakdown of the entire molecule. ijournals.cn Aerobic degradation can lead to more complete mineralization of the compound compared to anaerobic pathways. nih.gov

Metabolic Debromination in Biological Systems

The biotransformation of this compound (BDE-99) often involves metabolic debromination, a process where bromine atoms are removed from the molecule, leading to the formation of lower-brominated diphenyl ether congeners. This process has been observed across various biological systems, including fish, mammals, and birds, although the rates and specific pathways can differ significantly between species.

In fish, debromination of BDE-99 has been a notable area of study. Research has shown that fish species possess the ability to debrominate BDE-99, but the efficiency and resulting metabolites vary. For instance, common carp (B13450389) (Cyprinus carpio) have demonstrated a greater capacity to metabolically debrominate BDE-99 compared to Chinook salmon (Oncorhynchus tshawytscha). nih.gov In carp, the primary debromination product is BDE-47, which can account for over 60% of the converted BDE-99. nih.gov Conversely, in Chinook salmon, the formation of BDE-47 is less significant, with BDE-49 being a more prominent metabolite, indicating a different primary debromination pathway that favors the removal of a para-substituted bromine atom. nih.govnih.gov Studies involving rainbow trout (Oncorhynchus mykiss), common carp, and Chinook salmon revealed that congeners with at least one meta-substituted bromine, such as BDE-99, were susceptible to metabolic debromination. nih.gov The metabolite formation rates were found to be substantially higher in carp, by a factor of 10 to 100, compared to trout and salmon. nih.gov

The structural similarity between polybrominated diphenyl ethers (PBDEs) and thyroid hormones has led to the hypothesis that deiodinase enzymes (DIs), responsible for thyroid hormone activation and deactivation, may play a role in PBDE debromination in fish. nih.govresearchgate.net Evidence supporting this includes the observation that debromination of BDE-99 in carp favors the removal of meta-substituted bromines, which is analogous to the action of deiodinases on thyroid hormones. nih.govresearchgate.net

In mammals, studies using rat hepatocytes have also identified reductive debromination as a metabolic pathway for BDE-99. nih.gov In these in vitro experiments, BDE-47 was identified as a debrominated metabolite. nih.gov This finding is consistent with in vivo studies in rodents that show significant reductive debromination of various PBDE congeners. nih.gov

Avian species also exhibit the capacity for PBDE debromination. Studies have documented the biotransformation of higher brominated congeners to lower brominated forms in birds. mdpi.com

Table 1: Metabolic Debromination of BDE-99 in Various Species

| Species | System/Tissue | Major Debromination Product(s) | Key Findings |

|---|---|---|---|

| Common Carp (Cyprinus carpio) | Hepatic microsomes / In vivo | BDE-47 | High metabolic rate; preference for meta-debromination. nih.govnih.gov |

| Chinook Salmon (Oncorhynchus tshawytscha) | Hepatic microsomes | BDE-49 | Inefficient debromination compared to carp; preference for para-debromination. nih.govnih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Hepatic microsomes | BDE-49, BDE-101 | Metabolite formation rates lower than carp. nih.gov |

| Rat (Rattus sp.) | Hepatocytes | BDE-47 | Demonstrates reductive debromination pathway. nih.gov |

Formation of Hydroxylated and Methoxylated Metabolites (OH-PBDEs, MeO-PBDEs)

In addition to debromination, this compound (BDE-99) undergoes oxidative metabolism, leading to the formation of hydroxylated (OH-PBDEs) and, to a lesser extent, methoxylated (MeO-PBDEs) metabolites. This biotransformation is primarily mediated by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov

In mammals, particularly rats, the oxidative metabolism of BDE-99 has been well-documented. Studies using rat hepatic microsomes have identified several hydroxylated metabolites. The major products include 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99). nih.govoup.com Further research with rat hepatocytes identified other oxidative metabolites, such as 2,4,5-tribromophenol, 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47), and 5′-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (5′-OH-BDE-99). nih.gov The formation of these metabolites indicates that both cleavage of the ether bond and direct hydroxylation of the phenyl rings are occurring metabolic pathways. nih.govtandfonline.com

In humans, hydroxylated metabolites of PBDEs have been detected in blood samples, suggesting that similar metabolic pathways exist. nih.gov For BDE-99, 5′-HO-BDE-99 has been identified as one of the most abundant hydroxylated metabolites in human blood. nih.gov The relative concentrations of parent compounds and their metabolites in human blood suggest that BDE-99 is more likely to be metabolized than other common congeners like BDE-47 and BDE-100. nih.gov While direct hydroxylation is a primary route, the formation of certain metabolites like 4-OH-BDE-90 from BDE-99 would theoretically involve a bromine shift, a process that does not appear to be favored by human P450 enzymes. nih.gov

The formation of methoxylated PBDEs (MeO-PBDEs) as direct metabolites of BDE-99 appears to be less common. In studies with rat hepatocytes, no MeO-PBDE metabolites were detected. nih.gov However, MeO-PBDEs are found in the environment and in various organisms. researchgate.net Some MeO-PBDEs are known to be naturally produced by marine organisms like sponges and algae. researchgate.net While the biotransformation of OH-PBDEs to MeO-PBDEs is a possible pathway, direct methoxylation of BDE-99 has not been extensively reported.

Table 2: Hydroxylated Metabolites of BDE-99

| Species/System | Identified Hydroxylated Metabolites (OH-PBDEs) | Mediating Enzymes (if identified) | Key Findings |

|---|---|---|---|

| Rat (Hepatic Microsomes) | 4-OH-BDE-90, 6'-OH-BDE-99, 5′-OH-BDE-99, 4′-OH-BDE-101, 2-OH-BDE-123, 2,4,5-TBP | CYP3A1, CYP1A1 | Identified seven hydroxylated metabolites; overall rate of metabolism was greater than for BDE-47. nih.govoup.com |

| Rat (Hepatocytes) | 5-OH-BDE-47, 5′-OH-BDE-99, 2,4,5-tribromophenol | CYP1A2, CYP3A4 | Metabolism occurs via both oxidative and reductive pathways. nih.gov |

| Human (Blood) | 5'-HO-BDE-99 | P450 enzymes (inferred) | BDE-99 appears more likely to be metabolized than BDE-47 or BDE-100. nih.gov |

Bioaccumulation and Biomagnification of 2,3,4 ,5 Tetrabromodiphenyl Ether

Bioaccumulation in Terrestrial Organisms and Food Chains

The bioaccumulation of persistent chemicals in terrestrial food chains is governed by different principles than in aquatic systems, largely due to the difference between air-breathing and water-breathing organisms. sfu.ca For terrestrial mammals and birds, a chemical's octanol-air partition coefficient (KOA) is a key determinant of its potential to biomagnify. sfu.canih.gov Chemicals with a high KOA and a moderate-to-high octanol-water partition coefficient (KOW) have a greater potential to accumulate in terrestrial food webs, unless they are rapidly metabolized. sfu.ca

While mechanistic models have been developed to predict the bioaccumulation of compounds in terrestrial systems, specific field data on the concentration of BDE-66 in terrestrial organisms like earthworms, insects, or mammals are not extensively documented in comparison to its aquatic counterparts. sfu.canih.gov These models are crucial tools for assessing the potential risks of commercial chemicals in the absence of widespread environmental monitoring data for every congener. sfu.ca

Biomagnification Potential Across Trophic Levels

The biomagnification potential of a chemical is often quantified using the Trophic Magnification Factor (TMF), which describes the average increase in concentration from one trophic level to the next throughout a food web. oup.comnih.gov A TMF greater than 1 indicates that the chemical biomagnifies. oup.com The TMF is considered a reliable metric for assessing bioaccumulation as it is derived from field data across multiple species in an ecosystem. nih.govresearchgate.net

The biomagnification of PBDEs is congener-specific. For certain PBDEs, the metabolic breakdown (debromination) of more highly brominated congeners within an organism can lead to the formation and apparent biomagnification of less-brominated congeners. oup.com While specific TMF values for BDE-66 are not widely published, the potential for biomagnification can be inferred from its chemical structure as a tetrabromodiphenyl ether. Less-brominated PBDEs have generally shown a higher potential for biomagnification than more heavily brominated forms like BDE-209. nih.gov

Table 2: Trophic Magnification Factor (TMF) Interpretation

Concentric Accumulation Patterns of Tetrabromodiphenyl Ether Congeners in Biota

The accumulation of PBDEs in organisms results in a specific "pattern" of different congeners. This pattern often differs from that of the original commercial flame-retardant mixtures due to variations in uptake, metabolism, and elimination among congeners. Studies analyzing multiple PBDEs in the same biological samples allow for a direct comparison of their accumulation.

In a study of Atlantic herring, BDE-66 was detected alongside eight other congeners, including the prominent tetrabromodiphenyl ether BDE-47, as well as BDE-28, BDE-99, BDE-100, BDE-153, BDE-154, BDE-85, and BDE-183. nih.gov Typically, BDE-47 is one of the most dominant congeners found in environmental biota. The detection of BDE-66, although often at lower concentrations than BDE-47, confirms its persistence and bioaccumulation. The relative proportions of these congeners in tissue reflect complex species-specific and congener-specific processes. nih.gov The degradation of higher brominated ethers, such as BDE-209, in the environment can also be a source of various lower brominated congeners, influencing the patterns observed in biota. researchgate.net

Molecular and Cellular Toxicological Mechanisms of 2,3,4 ,5 Tetrabromodiphenyl Ether

Mechanisms of Oxidative Stress Induction

Oxidative stress is a key mechanism underlying the toxicity of many xenobiotics, including 2,3,4',5-tetrabromodiphenyl ether. This state of cellular imbalance occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA.

Exposure to this compound has been shown to increase the generation of ROS in various cell types. nih.govnih.gov Studies have demonstrated that this compound can stimulate the production of ROS, potentially through the activation of enzymes like NADPH oxidase. nih.gov Mitochondria are also a significant source of ROS generation following exposure to this compound. nih.gov For instance, in human extravillous trophoblast cells, exposure to a similar congener, BDE-47, led to a significant increase in ROS generation. nih.gov This increased production of ROS is a critical initiating event in the cascade of cellular damage.

The cellular antioxidant system, which includes enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (B108866) (GSH), plays a crucial role in neutralizing ROS. Exposure to this compound and its congeners can disrupt this delicate balance. Studies have reported alterations in the activities of SOD and CAT, as well as changes in GSH levels in response to exposure. nih.gov For example, while some studies show an initial increase in the activity of these enzymes as a compensatory response, prolonged or high-level exposure can lead to their depletion, rendering the cell more susceptible to oxidative damage. researchgate.net The dysregulation of these antioxidant systems exacerbates the oxidative stress induced by the compound. nih.gov

Mechanisms of Cellular Apoptosis and Viability Impairment

The induction of oxidative stress by this compound is closely linked to the initiation of programmed cell death, or apoptosis, which ultimately impairs cell viability.

Apoptosis is executed by a family of proteases called caspases. The activation of these caspases is a hallmark of apoptosis. Research indicates that this compound and its congeners can induce apoptosis through the mitochondrial pathway. nih.govresearchgate.net This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol, a process often triggered by mitochondrial membrane potential dysfunction and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov The released cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. researchgate.net Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of apoptosis. nih.govsemanticscholar.org Pre-treatment with a caspase-3 inhibitor has been shown to significantly increase cell survival, confirming the primary role of the caspase-3 dependent mitochondrial pathway in apoptosis induced by these compounds. nih.gov

The genotoxic effects of this compound contribute significantly to its cytotoxicity. The excessive ROS generated can cause damage to DNA, leading to strand breaks and the formation of adducts. nih.gov This DNA damage can trigger cell cycle arrest, providing the cell with time to repair the damage. However, if the damage is too severe, it can lead to the initiation of apoptosis. mdpi.com Studies have shown that exposure to this compound can lead to cell cycle arrest at different phases, such as the S phase, and is associated with the upregulation of cell cycle-related proteins like p53 and p21. nih.govresearchgate.net The p53 tumor suppressor protein, in particular, plays a critical role in sensing DNA damage and inducing either cell cycle arrest or apoptosis. nih.gov

Neurotoxicological Mechanisms at the Cellular Level

The developing nervous system is particularly vulnerable to the toxic effects of this compound. Cellular level studies have begun to uncover the specific mechanisms underlying its neurotoxicity.

Exposure of primary rat hippocampal neuron-glia co-cultures to congeners like BDE-47 has been shown to inhibit axonal growth. nih.gov This effect is hypothesized to be mediated by ROS-dependent mechanisms. nih.gov Furthermore, studies on neuron-like cell lines, such as PC12 cells, have revealed that this compound can attenuate mitochondrial respiration and enhance glycolysis. nih.gov Metabolomic analyses have shown a reduction in key metabolites of the TCA cycle, indicating impaired mitochondrial function. nih.gov These disruptions in cellular energy metabolism and neuronal development are critical aspects of the neurotoxic profile of this compound. Research has also pointed to the involvement of ryanodine (B192298) receptors (RyR), which are important for calcium signaling in neurons, as potential downstream effectors in the adverse outcome pathway leading to axonal growth inhibition. nih.gov

Effects on Neuronal Viability and Differentiation

Research indicates that this compound (BDE-85) induces a state of oxidative stress in brain tissues. nih.gov Studies in rodents have shown that exposure to BDE-85 leads to tissue-specific alterations in the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione-S-transferase (GST), and catalase in the brain. nih.gov This disruption of the natural oxidant/antioxidant balance signifies the onset of oxidative stress, a condition known to compromise neuronal viability. nih.gov

Furthermore, hydroxylated metabolites of BDE-85, such as 6-OH-BDE-85, have been shown to induce cytotoxicity. mdpi.com These metabolites can decrease the activity of crucial protective enzymes like superoxide dismutase and reduce levels of the antioxidant glutathione (GSH), further contributing to cellular damage. mdpi.com Another metabolite, 2-OH-BDE-85, has also been reported to be toxic to cells in a dose-dependent manner. mdpi.com The induction of cytotoxicity by these metabolites points towards a potential for reduced neuronal viability following exposure to the parent compound, BDE-85. mdpi.com

Disruption of Neurotransmitter Systems and Calcium Homeostasis

The neurotoxic effects of BDE-85 extend to the functional aspects of the nervous system, particularly nerve signal transmission. nih.gov In laboratory studies using isolated rat sciatic nerves, exposure to BDE-85 resulted in a significant decrease in nerve conduction velocity. nih.gov Additionally, a reduction in the amplitude of compound action potentials was observed, indicating physiological damage to the nerves. nih.gov These effects on nerve conduction suggest an interference with the fundamental processes of neurotransmission. nih.gov

While direct studies on BDE-85's impact on specific neurotransmitter systems and calcium homeostasis are limited, the observed physiological damage to nerve fibers implies a potential disruption. nih.gov Oxidative stress, which BDE-85 is known to induce, is a mechanism that can lead to the disruption of calcium homeostasis, a critical element in neurotransmitter release. nih.govnih.gov

Table 1: Effects of BDE-85 on Sciatic Nerve Function in Rats

| Parameter | Observation | Implication |

| Nerve Conduction Velocity | Significantly reduced | Physiological damage to sciatic nerves |

| Compound Action Potential Amplitude | Significantly reduced | Impaired signal transmission |

Data derived from studies on isolated rat sciatic nerves exposed to BDE-85. nih.gov

Table 2: Oxidative Stress Markers in Brain Tissue Following BDE-85 Exposure in Mice

| Marker | Effect | Outcome |

| Lipid Hydroperoxides | Altered levels | Indication of oxidative damage |

| Superoxide Dismutase (SOD) | Altered activity | Disruption of antioxidant defense |

| Glutathione Peroxidase (GPx) | Altered activity | Disruption of antioxidant defense |

| Glutathione-S-Transferase (GST) | Altered activity | Disruption of detoxification pathways |

| Catalase | Altered activity | Disruption of antioxidant defense |

This table summarizes the general findings of tissue-specific alterations following BDE-85 administration. nih.gov

Impact on Intracellular Signaling Pathways (e.g., MAPK cascade)

Specific research detailing the direct impact of this compound (BDE-85) on intracellular signaling pathways, such as the Mitogen-activated protein kinase (MAPK) cascade, is not extensively available in the current scientific literature. While studies on other PBDE congeners have established links to MAPK signaling, these findings cannot be directly extrapolated to BDE-85 without specific investigation. nih.govnih.gov

Autophagy Impairment and its Relationship with Apoptosis

There is a lack of specific studies investigating the effects of this compound (BDE-85) on autophagy and its interplay with apoptosis. Although its metabolites are known to be cytotoxic, which can involve apoptotic pathways, detailed mechanistic studies on BDE-85's role in autophagy impairment are not present in the reviewed literature. mdpi.comnih.govresearchgate.net

Endocrine Disrupting Mechanisms

Interference with Thyroid Hormone Homeostasis (e.g., binding to receptors, transport proteins)

Alteration of Steroid Hormone Balance and Biosynthesis Pathways

Detailed investigations into the specific effects of this compound (BDE-85) on steroid hormone balance and the intricate pathways of steroid biosynthesis are not well-documented in the available scientific research. While other PBDEs have been shown to affect corticosteroid production and the balance of sex steroids, dedicated studies on BDE-85 are required to determine its specific endocrine-disrupting profile in this regard. nih.govnih.gov

Mechanisms of Developmental Toxicity of this compound

Impact on Embryonic Development and Organogenesis

There is a notable absence of studies specifically investigating the effects of this compound on embryonic development and organogenesis. While research on other PBDEs suggests the potential for developmental neurotoxicity and other adverse outcomes, these findings cannot be directly and solely attributed to the 2,3,4',5- congener without specific experimental evidence. nih.govnih.gov

Cellular and Molecular Mechanisms in Developing Organ Systems

Similarly, the cellular and molecular pathways through which this compound might disrupt developing organ systems have not been elucidated in the scientific literature. Studies on mouse embryonic stem cells have demonstrated the developmental toxicity of BDE-47, showing impacts on cell viability, apoptosis, and pluripotency through the regulation of specific microRNAs and key transcription factors like Oct4, Sox2, and Nanog. nih.gov However, equivalent data for this compound is not available.

Reproductive Toxicological Mechanisms of this compound

Effects on Gamete Viability and Function

Specific data on the effects of this compound on the viability and function of sperm and oocytes are lacking. General studies on PBDEs indicate a potential for reproductive toxicity, but congener-specific effects are not well-documented for this compound. nih.gov

Disruption of Reproductive Hormonal Regulation

The potential for this compound to disrupt reproductive hormonal regulation remains largely uninvestigated. Studies on BDE-47 have shown that it can interfere with progesterone (B1679170) synthesis in Leydig cells by affecting the cAMP-PKA pathway and downregulating P450scc. nih.gov Furthermore, BDE-47 has been shown to exhibit estrogenic activity. nih.gov Without specific research, it is unknown if this compound shares these mechanisms.

Molecular Mechanisms in Testicular Toxicity (e.g., single-cell RNA sequencing insights)

There are no available single-cell RNA sequencing, proteomics, or transcriptomics studies that have specifically examined the molecular mechanisms of testicular toxicity induced by this compound. In contrast, single-cell RNA sequencing of testicular tissue exposed to BDE-47 has revealed the downregulation of pathways related to double-strand break repair and cytokinesis, and the key spermatogenesis transcription factor, Kdm5b. oup.comnih.gov Integrated proteomic and metabolomic analyses of BDE-47 exposure have also identified the activation of the MYC transcriptional regulator network as a potential contributor to male reproductive toxicity. nih.gov The applicability of these findings to this compound is undetermined.

Immunotoxicological Mechanisms

The immunotoxicological effects of this compound (BDE-99) involve complex interactions at both the cellular and molecular levels. Research indicates that this polybrominated diphenyl ether (PBDE) congener can modulate immune responses, impacting the function and gene expression of various immune cells, which can lead to a proinflammatory state.

Modulation of Immune Responses at the Cellular Level

Exposure to BDE-99 has been shown to alter the cellular landscape of the immune system, particularly within the liver. Studies on neonatal mice exposed to BDE-99 have revealed a persistent proinflammatory signature in the liver that extends into late adulthood. nih.govnih.gov This is characterized by an increased hepatic proportion of immune cells, including neutrophils. nih.govnih.gov

Furthermore, BDE-99 exposure leads to an upregulation of macrophage migration inhibitory factor (MIF) signaling in several hepatic immune cell populations, such as monocyte-derived macrophages (MDMs), Kupffer cells, conventional dendritic cells (cDCs), and plasmacytoid dendritic cells (pDCs). nih.gov The increased MIF signal is predicted to originate from various cell types, including hepatocytes, myofibroblasts, and pDCs. nih.gov

In addition to direct cellular infiltration, BDE-99 can influence the function of mast cells. In vitro studies have shown that BDE-99 can inhibit the release of the cytokine interleukin-6 (IL-6) from mast cells, particularly at higher concentrations.

At the cellular level, BDE-99 has also been observed to induce apoptosis. In human hepatoma (HepG2) cells, BDE-99 exposure can trigger programmed cell death through the generation of reactive oxygen species (ROS) and the activation of caspase-3 and caspase-9.

A commercial flame retardant mixture, in which BDE-99 was the predominant congener, was found to cause a significant reduction in the concentration of circulating cytokines in mice.

The table below summarizes the observed cellular-level immunomodulatory effects of this compound.

| Immune Cell Type/Process | Observed Effect of BDE-99 Exposure | Model System |

| Hepatic Immune Cells | Increased proportion of neutrophils in the liver. | Neonatal Mice |

| Hepatic Macrophages (Kupffer Cells & MDMs) | Upregulation of macrophage migration inhibitory factor (MIF) signaling. | Neonatal Mice |

| Mast Cells | Inhibition of Interleukin-6 (IL-6) release at higher concentrations. | In vitro (MC/9 cells) |

| Hepatoma Cells (HepG2) | Induction of apoptosis via ROS generation and caspase activation. | In vitro |

| Circulating Cytokines | Reduction in concentration (as part of a mixture). | Mice |

Impact on Immune Cell Function and Gene Expression

The immunomodulatory effects of this compound are underpinned by significant changes in gene expression within immune and related cells. Single-cell transcriptomics of the liver in mice neonatally exposed to BDE-99 revealed a proinflammatory transcriptomic signature in hepatocytes. nih.gov This included the upregulation of genes involved in several key immune processes. nih.gov

Specifically, genes related to leukocyte cell-cell adhesion, mononuclear cell differentiation, and lymphocyte differentiation were found to be upregulated in hepatocytes. nih.gov In Kupffer cells and monocyte-derived macrophages (MDMs), neonatal BDE-99 exposure led to the upregulation of genes associated with leukocyte migration and chemotaxis. nih.gov

Further analysis at the level of specific gene products showed that neonatal BDE-99 exposure increased the expression of the proinflammatory chemokine Cxcl10 in both Kupffer cells and MDMs. nih.gov Additionally, the expression of the proinflammatory cytokine Il6 was elevated in MDMs. nih.gov In murine melanoma cells, BDE-99 exposure resulted in the overexpression of genes such as Abcc2, Mmp-2, Mmp-9, and Tp53, alongside the downregulation of the Timp-3 gene, which are associated with increased malignancy. nih.gov

The following table details the specific genes and pathways modulated by this compound exposure.

| Affected Cell Type | Gene/Pathway | Modulation | Associated Function | Model System |

| Hepatocytes | Leukocyte cell-cell adhesion genes | Upregulated | Immune cell trafficking | Neonatal Mice |

| Hepatocytes | Mononuclear cell differentiation genes | Upregulated | Immune cell development | Neonatal Mice |

| Hepatocytes | Lymphocyte differentiation genes | Upregulated | Adaptive immune response | Neonatal Mice |

| Kupffer Cells & MDMs | Leukocyte migration and chemotaxis genes | Upregulated | Immune cell recruitment | Neonatal Mice |

| Kupffer Cells & MDMs | Cxcl10 | Upregulated | Proinflammatory chemokine | Neonatal Mice |

| MDMs | Il6 | Upregulated | Proinflammatory cytokine | Neonatal Mice |

| Melanoma Cells | Abcc2, Mmp-2, Mmp-9, Tp53 | Upregulated | Drug efflux, metastasis, tumor suppression | Murine Melanoma Cells |

| Melanoma Cells | Timp-3 | Downregulated | Inhibition of metalloproteinases | Murine Melanoma Cells |

Analytical Methodologies for 2,3,4 ,5 Tetrabromodiphenyl Ether Research

Sample Preparation Techniques for Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of BDE-68 is the preparation of the sample. This step aims to isolate the target analyte from the complex sample matrix (e.g., soil, sediment, sludge, tissue, milk, serum) and remove interfering substances that could compromise the analytical results. cdc.govnih.gov

The choice of extraction method depends on the sample type and the physicochemical properties of the analyte. For solid and semi-solid matrices, several techniques are commonly employed to extract BDE-68 and other polybrominated diphenyl ethers (PBDEs).

Soxhlet Extraction: This is a classic and robust technique for extracting nonvolatile and semi-volatile organic compounds from solid samples. epa.govepa.gov The sample, often mixed with a drying agent like anhydrous sodium sulfate (B86663), is placed in a thimble and continuously extracted with a suitable solvent (e.g., toluene (B28343), or a hexane/dichloromethane mixture) for an extended period, typically several hours. epa.govepa.govthermofisher.com The process ensures thorough contact between the sample and the fresh, hot solvent, leading to high extraction efficiency. epa.govyoutube.com For instance, in the analysis of sludge and sediment, samples can be extracted with toluene for 24 hours. thermofisher.com While effective, Soxhlet extraction is time-consuming and requires large volumes of solvent. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes. nih.gov The high pressure keeps the solvent in a liquid state above its boiling point, which, combined with the high temperature, accelerates the extraction process. A common solvent mixture for PBDEs is n-hexane/acetone. nih.gov PLE significantly reduces extraction time and solvent consumption compared to Soxhlet extraction. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This method is particularly useful for complex biological samples like placenta tissue. nih.gov In MSPD, the sample is blended with a solid support (e.g., C18-bonded silica), which simultaneously disrupts the sample structure and disperses it, creating a chromatographic phase. The analytes are then eluted with an appropriate solvent. MSPD offers advantages such as reduced extraction time (30-45 minutes versus 22-24 hours for Soxhlet) and lower solvent usage. nih.gov

The following table summarizes key features of common extraction methods for BDE-68.

Table 1: Comparison of Extraction Procedures for PBDE Analysis

| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE/ASE) | Matrix Solid-Phase Dispersion (MSPD) |

| Principle | Continuous extraction with fresh, hot solvent at atmospheric pressure. epa.govyoutube.com | Extraction with solvents at elevated temperature and pressure. nih.gov | Sample blending with a solid support and elution with solvents. nih.gov |

| Typical Solvents | Toluene, Hexane/Dichloromethane, Hexane/Acetone. thermofisher.comnih.govnih.gov | n-Hexane/Acetone. nih.gov | Hexane/Methyl tert-butyl ether (MTBE). nih.gov |

| Advantages | Robust, high extraction efficiency. epa.gov | Fast, reduced solvent consumption. nih.gov | Very fast, low solvent use, suitable for complex biological matrices. nih.gov |

| Disadvantages | Time-consuming, large solvent volume required. nih.gov | Requires specialized equipment. | Dependent on effective blending and choice of solid support. |

| Common Matrices | Soil, Sediment, Sludge, Waste. epa.govthermofisher.comresearchgate.net | Sediment, Suspended Particulate Matter. nih.gov | Tissue (e.g., Placenta). nih.gov |

After extraction, the resulting extract contains the target analytes along with co-extracted interfering compounds, such as lipids, pigments, and other organic matter. A cleanup step is essential to remove these interferences and prevent them from affecting the chromatographic analysis and detection. nih.govnih.gov

Common cleanup strategies include:

Adsorption Chromatography: Extracts are passed through columns packed with adsorbents like silica (B1680970) gel or alumina (B75360). thermofisher.comnih.gov Acidified silica (e.g., with sulfuric acid) is particularly effective for removing lipids from biological extracts. nih.gov Different solvent mixtures are used to elute the analytes while the interferences are retained on the column. For example, a basic alumina column can be used with an n-hexane/dichloromethane elution solvent. thermofisher.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size. It is highly effective for removing large molecules like lipids and polymers from the extract, which is crucial for the analysis of biological and environmental samples. cdc.govnih.gov

Solid-Phase Extraction (SPE): SPE cartridges (e.g., Oasis HLB, Isolute PAH) provide a versatile and efficient means of cleanup and fractionation. nih.govrsc.org They can be selected to specifically retain the analytes of interest while matrix components are washed away, or vice versa. rsc.org

Often, a combination of these techniques is used in a multi-step cleanup procedure to achieve the necessary sample purity for instrumental analysis. nih.gov

Chromatographic Separation and Detection Methods

Gas chromatography (GC) is the standard analytical technique for the separation of PBDEs, including BDE-68, due to their volatility and thermal stability. thermofisher.comsigmaaldrich.com

The separated congeners are detected using various detectors, each offering different levels of sensitivity and selectivity.

Electron Capture Detector (ECD): GC-ECD is a cost-effective and highly sensitive method for detecting halogenated compounds like PBDEs. rsc.orgresearchgate.net The detector is particularly responsive to electrophilic compounds, making it well-suited for the analysis of brominated ethers. thermofisher.comnih.gov GC-ECD has been successfully used to quantify PBDEs in wastewater samples with method detection limits in the low nanogram-per-liter range. rsc.orgnih.gov

Mass Spectrometry (MS): GC-MS is the most widely used technique for the analysis of PBDEs. cdc.gov It provides not only quantification but also structural confirmation, which is indispensable for identifying specific congeners. cdc.gov Low-resolution mass spectrometry (LRMS) is common, but high-resolution mass spectrometry (HRMS) offers greater selectivity and is less prone to interferences. basel.intnih.gov

Tandem Mass Spectrometry (MS/MS): GC-MS/MS, particularly with a triple quadrupole (QQQ) mass spectrometer, offers enhanced selectivity and sensitivity by using selected reaction monitoring (SRM). nih.govnih.govthermofisher.com This technique significantly reduces matrix background noise and allows for lower detection limits compared to single quadrupole MS. nih.gov Instrumental limits of detection for GC-QQQ-MS/MS can be in the low picogram to femtogram range. nih.govthermofisher.com

Orbitrap Mass Spectrometry (GC-Orbitrap MS): This high-resolution accurate-mass (HRAM) technique provides exceptional selectivity and sensitivity. thermofisher.comthermofisher.com The high resolving power allows for the unambiguous identification and elemental composition confirmation of contaminants even in highly complex matrices. thermofisher.com GC-Orbitrap MS can achieve full separation of numerous PBDE congeners in short run times (e.g., under 11 minutes) and confidently detect them at parts-per-trillion (ppt) levels. technologynetworks.com

The choice of GC column is also critical. Thin-film capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-PBDE), are commonly used to achieve good separation of PBDE congeners. thermofisher.comwaters.com

The analysis of BDE-68 and its congeners is fraught with challenges that require careful methodological consideration.

Compound Degradation: Higher brominated PBDEs, such as BDE-209, can degrade at the high temperatures used in the GC injector and column. thermofisher.com This can lead to the formation of lower-brominated congeners, resulting in inaccurate quantification. Using programmed temperature vaporizing (PTV) injectors and maintaining an inert analytical flow path can help mitigate this issue. thermofisher.comthermofisher.com

Matrix Interferences: Environmental and biological samples are inherently complex. Co-extracted matrix components can interfere with the detection of target analytes, especially at trace levels. thermofisher.com This is a significant challenge when using less selective detectors like ECD or single quadrupole MS. The use of highly selective techniques like GC-MS/MS and GC-HRAMS, combined with thorough sample cleanup, is crucial to overcome matrix effects. thermofisher.comlabrulez.com

Chromatographic Separation of Congeners: There are 209 possible PBDE congeners, many of which are structural isomers with similar physicochemical properties. thermofisher.com This makes their complete chromatographic separation difficult. Critical pairs, such as BDE-49 and BDE-71, can be challenging to resolve on standard GC columns. thermofisher.comthermofisher.com Optimization of the GC temperature program and the use of specialized, longer capillary columns are often necessary to achieve adequate separation. cdc.govwaters.com

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry is the cornerstone of modern analytical methods for BDE-68, providing both the identification and accurate measurement of the compound. cdc.govnih.gov

Ionization Techniques: Electron Impact (EI) is a common ionization method used for PBDE analysis. waters.comosti.gov However, for higher brominated compounds, Electron Capture Negative Ionization (ECNI) offers superior sensitivity. cdc.govresearchgate.net ECNI is highly selective for electrophilic compounds and produces less fragmentation, concentrating the ion signal in the molecular ion cluster, which enhances detection limits. cdc.gov

Identification and Confirmation: Unambiguous identification of BDE-68 is based on several criteria. In GC-MS, this includes matching the retention time of the analyte to that of a certified reference standard. Confirmation is achieved by comparing the mass spectrum, specifically the ion abundance ratios of the characteristic isotopic cluster for a tetra-brominated compound, to the theoretical pattern or a standard. thermofisher.com HRAMS provides an additional layer of confidence by measuring the exact mass of the ions, which can be used to determine the elemental composition. thermofisher.comthermofisher.com

Quantification: Isotope dilution is the gold standard for accurate quantification. researchgate.netepa.gov This method involves spiking the sample with a known amount of a stable, isotopically labeled analog of the target analyte (e.g., ¹³C-labeled BDE-68) before extraction. This internal standard behaves almost identically to the native analyte throughout the entire sample preparation and analysis process, correcting for any losses or matrix effects. researchgate.net This results in highly accurate and precise quantification. Calibration curves are generated using a series of standards with known concentrations to determine the concentration of the analyte in the sample. waters.com

The following table details the mass spectrometric parameters used in a representative GC-MS/MS method for PBDE analysis.

Table 2: Example GC-MS/MS Parameters for Tetrabromodiphenyl Ether Analysis

| Parameter | Setting | Reference |

| Instrument | Triple Quadrupole Mass Spectrometer | nih.govwaters.com |

| Ionization Mode | Electron Impact (EI) | waters.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | nih.govthermofisher.com |

| Precursor Ion (m/z) | Specific to the molecular ion cluster of tetra-BDEs | waters.com |

| Product Ion(s) (m/z) | Characteristic fragment ions for confirmation and quantification | waters.com |

| Collision Energy | Optimized to produce the most abundant fragment ions | nih.gov |

| Internal Standard | ¹³C-labeled PBDE congeners | researchgate.netnih.gov |

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with gas chromatography (GC), is a powerful and reliable technique for the analysis of PBDEs, including tetrabromodiphenyl ether congeners. nih.gov Its primary advantage lies in its high resolving power, which allows for the differentiation of target analytes from co-eluting matrix interferences with very similar nominal masses, thereby enhancing selectivity and reducing the likelihood of false positives. thermofisher.comnih.gov

GC-HRMS operating under electron ionization (EI) conditions has been shown to be a most reliable technique, offering both high selectivity and adequate sensitivity for the determination of PBDEs in biological tissues. nih.gov This methodology is crucial for the congener-specific analysis required to distinguish between the 42 possible TetraBDE isomers. traceorganic.com The specificity of HRMS is essential for environmental monitoring, such as analyzing fish, sediment, and water samples, where complex mixtures of contaminants are common. canada.caresearchgate.net For instance, a GC-HRMS method was successfully developed and evaluated for determining PBDE concentrations in commercially available certified reference materials (CRMs) of fish tissues. nih.gov

While traditionally the domain of magnetic sector instruments, time-of-flight (TOF) and Orbitrap mass analyzers are increasingly used, offering high mass accuracy and resolution. nih.govresearchgate.net This high mass accuracy allows for the confident determination of elemental compositions, which is a significant aid in the identification of unknown metabolites or degradation products of PBDEs. nih.gov The application of HRMS is not limited to targeted analysis; it is also invaluable in non-target screening and effect-directed analysis (EDA) to identify previously unknown brominated compounds in environmental samples. panoramix-h2020.eu

Quantitative Performance Parameters (Sensitivity, Linearity, Accuracy, Precision)

The quantitative performance of an analytical method is defined by several key parameters, including sensitivity, linearity, accuracy, and precision. For PBDE analysis, achieving low detection limits is paramount due to their low concentrations in many samples.

Sensitivity: The sensitivity of a method is typically expressed by the instrument detection limit (IDL) or the method detection limit (MDL). For TetraBDEs and other PBDEs, various mass spectrometric techniques offer exceptional sensitivity. Gas chromatography-tandem mass spectrometry (GC-MS/MS), such as with a triple quadrupole (QQQ) instrument, can achieve instrumental detection limits ranging from 0.04 pg to 41 pg for various congeners. nih.gov In a direct comparison, GC-QQQ-MS/MS demonstrated superior or comparable sensitivity to GC-HRMS for many PBDE congeners. nih.gov For example, one study reported GC-HRMS IDLs ranging from 5 pg down to 85 pg, whereas the GC-QQQ-MS/MS achieved IDLs as low as 0.04 pg. nih.gov Another GC-HRMS method reported an IDL for 2,3',4,4'-tetrabromodiphenyl ether (BDE-66) of 0.1 pg. nih.gov Gas chromatography with negative chemical ionization mass spectrometry (NCI-MS) is also highly sensitive, with detection limits reported between 30 fg and 1.72 pg for a range of PBDEs. researchgate.net

Linearity: Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. Analytical methods for PBDEs typically show excellent linearity over several orders of magnitude, which is essential for quantifying the wide range of concentrations found in environmental and biological samples. Calibration curves are generally established using multi-level concentration standards, and the linearity is assessed by the coefficient of determination (R²), which should ideally be >0.99.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. Precision is the degree of agreement among replicate measurements and is usually expressed as the relative standard deviation (%RSD). For a robust analytical method, %RSD values should be low. In one study evaluating a GC-MS/MS system, repeated injections of a complex fish extract demonstrated excellent system stability, with peak area %RSD below 10% for over 100 consecutive injections. thermofisher.com An inter-laboratory study on a GC-HRMS method for PBDEs in fish tissue CRMs showed average deviations from the certified values of 14-15% for two of the materials, indicating good accuracy. nih.gov The precision, measured as the coefficient of variation for replicate analyses, was between 25% and 36% for different fish samples in the same study. nih.gov

Table 1: Comparison of Instrumental Detection Limits (IDLs) for PBDE Analysis

| Analytical Technique | Congener Example(s) | Reported IDL Range | Source(s) |

|---|---|---|---|

| GC-QQQ-MS/MS | 41 PBDE Congeners | 0.04 pg - 41 pg | nih.gov |

| GC-HRMS | 23 PBDE Congeners | 0.1 pg (for BDE-66) - 4.8 pg | nih.gov |

| GC-HRMS | 41 PBDE Congeners | 5 pg - 85 pg | nih.gov |

| GC-NCI-MS | 40 PBDE Congeners | 30 fg - 1.72 pg | researchgate.net |

| GC-EI-MS | 40 PBDE Congeners | 0.53 pg - 32.09 pg | researchgate.net |

Development of Reference Standards for Tetrabromodiphenyl Ether Congeners

The accurate congener-specific quantification of 2,3,4',5-Tetrabromodiphenyl ether and its isomers is fundamentally dependent on the availability of high-purity, certified reference standards. These standards are essential for instrument calibration, method validation, and quality control, ensuring that data generated by different laboratories are comparable and reliable. sigmaaldrich.com

The family of PBDEs consists of 209 possible congeners, and significant efforts have been made to synthesize and characterize them. thermofisher.com Commercial suppliers have successfully synthesized all 209 congeners, making individual standards available for research. This allows for the precise identification and quantification of less common isomers that might otherwise be overlooked or misidentified.

The development of a reference standard involves several critical steps:

Synthesis: Chemical synthesis of the specific congener, such as this compound, is the first step. These syntheses can be complex, often requiring multi-step procedures to achieve the desired substitution pattern on the diphenyl ether core.

Purification: The synthesized compound must be purified to a high degree, typically using chromatographic techniques, to remove starting materials, reagents, and isomeric byproducts.

Characterization and Certification: The identity and purity of the standard must be rigorously confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and GC-MS for purity assessment. National Metrology Institutes, like the National Institute of Standards and Technology (NIST) in the US, play a crucial role in developing certified reference materials (SRMs) for PBDEs in various matrices like sediment, fish tissue, and cod-liver oil. rsc.org These SRMs contain certified concentrations for a range of PBDE congeners and are invaluable for validating entire analytical methods, from extraction to final measurement. rsc.org

Commercial vendors provide certified reference materials, often as solutions of a single congener in a solvent like isooctane (B107328) at a specified concentration (e.g., 50 µg/mL). sigmaaldrich.com These standards are certified for their concentration and purity, and their proper use is critical for achieving accurate quantitative results in any study of tetrabromodiphenyl ethers.

Environmental Remediation and Waste Management Strategies for Tetrabromodiphenyl Ethers

Environmental Remediation Technologies for Contaminated Media

Several technologies are being explored for the remediation of media contaminated with tetrabromodiphenyl ethers. These approaches can be broadly categorized into reduction degradation methods, advanced oxidation processes, and bioremediation.

Reductive debromination has been a primary focus for the degradation of PBDEs. mdpi.com This process involves the removal of bromine atoms from the diphenyl ether structure, leading to less toxic and more biodegradable compounds.

Electrochemical Reduction: Electrochemical methods offer a clean and efficient means of degrading halogenated organic pollutants. mdpi.com Studies on the congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have demonstrated the effectiveness of electrochemical reduction using palladium-modified metal foam electrodes (such as nickel, copper, and silver). mdpi.com The addition of palladium significantly enhances the catalytic performance and accelerates the degradation of PBDEs. mdpi.com For instance, a 15.16% Pd/Ni foam electrode has shown high efficiency in degrading BDE-47, with the primary degradation mechanism being hydrogen atom transfer. mdpi.com The degradation rate is influenced by factors such as current density and the presence of other electrolytes. mdpi.com

Bimetallic Nanoparticles: Bimetallic nanoparticles, particularly those containing a noble metal and a zero-valent metal, have shown great promise in the reductive debromination of PBDEs. Iron-based bimetallic systems are commonly studied. For example, palladium/iron (Pd/Fe) and copper/iron (Cu/Fe) bimetallic nanoparticles have been used to investigate the debromination of BDE-47. nih.gov These nanoparticles, typically spherical with diameters around 100 nm, effectively reduce BDE-47 in aqueous solutions. nih.gov The dominant debromination products can vary depending on the bimetallic system used, with Pd/Fe favoring the formation of ortho-substituted BDEs and Cu/Fe leading to para-substituted BDEs. nih.gov The reaction mechanism is often dominated by active H-atomic transfer. nih.gov

| Technology | Specific Method | Target Compound | Key Findings | Reference |

| Electrochemical Reduction | Pd/Ni foam electrode | BDE-47 | 15.16% Pd/Ni foam showed the best performance; degradation is primarily through hydrogen atom transfer. | mdpi.com |

| Bimetallic Nanoparticles | Pd/Fe and Cu/Fe | BDE-47 | Both systems are effective in water; Pd/Fe is also effective in ethanol. Product distribution depends on the bimetallic pair. | nih.gov |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org These processes can effectively degrade persistent organic pollutants like tetrabromodiphenyl ethers. wikipedia.orgnih.gov

Thermally Activated Persulfate (TAP) System: The TAP process has been successfully applied to degrade BDE-47. nih.gov This method involves heating a solution of persulfate (PDS) to generate sulfate (B86663) radicals (SO₄·⁻), which are powerful oxidizing agents. nih.gov Complete degradation of BDE-47 can be achieved under specific conditions of PDS concentration, temperature, and pH. nih.gov For instance, 100% degradation of BDE-47 was observed within 180 minutes at a PDS:BDE-47 molar ratio of 1000:1, a temperature of 60 °C, and a pH of 7. nih.gov The degradation rate of PBDEs in the TAP system is negatively correlated with the number of bromine atoms. nih.gov

Fenton-like Oxidation: Fenton-like reactions, which involve the use of iron salts and hydrogen peroxide to generate hydroxyl radicals, can also be used to degrade PBDEs. nih.gov However, due to the oxidation-resistant nature of compounds like BDE-47, a direct Fenton-like oxidation may not be efficient. nih.gov A two-stage reduction/subsequent oxidation (T-SRO) treatment has been shown to be more effective. nih.gov In this approach, the BDE-47 is first treated with a reducing agent (e.g., Fe-Ag/US), and the resulting debrominated products are then rapidly oxidized by a subsequent Fenton-like reaction, leading to complete mineralization of the diphenyl ether. nih.gov

| Technology | Specific Method | Target Compound | Key Findings | Reference |

| Thermally Activated Persulfate | Heat-activated persulfate | BDE-47 | 100% degradation achieved in 180 min at 60°C and pH 7. Degradation rate decreases with more bromine atoms. | nih.gov |

| Fenton-like Oxidation | Two-stage reduction/oxidation | BDE-47 | Direct oxidation is difficult. A pre-reduction step followed by Fenton-like oxidation leads to efficient debromination and mineralization. | nih.gov |

Bioremediation utilizes microorganisms to break down environmental pollutants. This approach is considered an eco-friendly method for managing PBDE contamination. nih.gov

Microbial Degradation: Certain microorganisms have demonstrated the ability to degrade PBDEs. The white-rot fungus Phanerochaete chrysosporium can effectively degrade BDE-47, with its extracellular enzymes playing a crucial role in the decomposition process. nih.gov The degradation pathway involves hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols. nih.gov The presence of heavy metals like cadmium can affect the efficiency of the degradation process by inhibiting enzyme activity. nih.gov Similarly, the microalga Chlorella sp. has been shown to remove BDE-47 from the medium through adsorption, uptake, and metabolism, which includes debromination, hydroxylation, and methoxylation. cityu.edu.hk

| Technology | Specific Organism | Target Compound | Key Findings | Reference |

| Fungal Degradation | Phanerochaete chrysosporium | BDE-47 | Effective degradation via extracellular enzymes, leading to hydroxylated products and bromophenols. | nih.gov |

| Algal Degradation | Chlorella sp. | BDE-47 | Removal through adsorption, uptake, and metabolism involving debromination, hydroxylation, and methoxylation. | cityu.edu.hk |

Waste Management Strategies for Tetrabromodiphenyl Ether Containing Materials

The significant and growing volume of electronic waste (e-waste) presents a major challenge for the management of materials containing tetrabromodiphenyl ethers. nih.gov

E-waste is a primary source of PBDEs in the environment. nih.govgreenpeace.to Informal recycling activities, such as open burning and manual dismantling, can lead to the release of these hazardous substances, posing risks to human health and the environment. greenpeace.toepa.gov Therefore, proper e-waste management is crucial.

Globally, a significant portion of e-waste is not properly collected or recycled. nih.gov Effective management strategies include the implementation of regulations to restrict the use of hazardous substances in electronic products and to ensure their safe end-of-life treatment. greenpeace.to While some regions have established such regulations, their absence in many parts of the world leads to continued environmental contamination. nih.govgreenpeace.to Eco-friendly methods for PBDE removal from e-waste that have been explored include the use of zerovalent iron, supercritical fluids, and the "reduce, reuse, recycle, and recovery" approach. nih.gov

Waste printed circuit boards (WPCBs) are a major component of e-waste and contain high levels of brominated flame retardants, including PBDEs. researchgate.netaaqr.org

Thermal treatment is one method used to manage WPCBs. During thermal degradation, debromination of brominated flame retardants occurs, with hydrogen bromide (HBr) and phenol (B47542) being major products. gdut.edu.cn The temperature and reaction time are critical factors. For instance, at temperatures between 290–406°C, HBr is primarily produced. aaqr.org With controlled secondary combustion at temperatures above 850°C and a retention time of 2 seconds, brominated ethers can be destroyed with an efficiency exceeding 99.9%. aaqr.org

Another approach involves the use of subcritical methanol (B129727) to remove and degrade PBDEs from WPCBs. This process can achieve high removal efficiencies, which can be further enhanced by the addition of sodium hydroxide. researchgate.net The debromination temperature of PBDEs can be significantly lowered in the presence of NaOH. researchgate.net Mechanochemical methods using a planetary ball mill with solid reactants like calcium oxide have also been studied for the debromination of WPCBs. mdpi.com

Strategies for Sustainable Material Recovery and Recycling

The presence of tetrabromodiphenyl ethers in consumer products, especially in the plastics of Waste Electrical and Electronic Equipment (WEEE), presents a significant challenge for creating a non-toxic circular economy. foodpackagingforum.org Since PBDEs are additive flame retardants, they are physically mixed into polymers rather than chemically bound, allowing them to be released during the product's life and, crucially, during recycling processes. recycling-magazine.com Sustainable material recovery strategies must therefore focus on separating contaminated materials and, where possible, recovering valuable resources while preventing the re-entry of hazardous substances into new product cycles.

The recycling of articles containing specific PBDEs, including the tetrabromodiphenyl ether group, is subject to stringent international regulations. pops.int For instance, the European Union has withdrawn exemptions that previously allowed for the recycling of materials containing certain PBDEs, effectively banning the practice to ensure non-toxic material cycles. foodpackagingforum.org

Separation and Sorting Technologies

A critical first step in managing WEEE plastics is the separation of streams containing brominated flame retardants (BFRs) from those that are BFR-free. Various technologies are employed at commercial recycling facilities to achieve this.

| Technology | Description | Application in BFR-Plastic Segregation |

| Sink-Float Density Separation | This method separates plastics based on their different densities in a liquid medium (typically water). | Effective for separating polymers like ABS and HIPS (which often contain BFRs) from lighter polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). |

| Sensor-Based Sorting | Utilizes various sensors, such as X-ray fluorescence (XRF), to detect the presence of bromine in plastic flakes on a conveyor belt. | Allows for precise identification and automated removal of BFR-containing plastics from the recycling stream, ensuring cleaner output fractions. |

| Visual and Manual Separation | Human sorters identify and remove specific components known to contain BFRs based on product type, brand, or appearance. | Often used as a preliminary sorting step, though its effectiveness is limited by human error and the lack of clear labeling on all products. |

This table summarizes key separation technologies used in the recycling of plastics containing brominated flame retardants.

Advanced Recycling and Resource Recovery

Once separated, the BFR-containing plastic fraction can be managed through several advanced processes rather than landfilling.